molecular formula C10H8ClNO B3228679 1-(6-Chloro-1H-indol-1-yl)ethanone CAS No. 126759-61-3

1-(6-Chloro-1H-indol-1-yl)ethanone

Cat. No. B3228679
CAS RN: 126759-61-3
M. Wt: 193.63 g/mol
InChI Key: RNOAGEFMMQXFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloro-1H-indol-1-yl)ethanone is a chemical compound with the molecular formula C10H8ClNO . It has a molecular weight of 193.63 . The IUPAC name for this compound is 1-acetyl-6-chloro-1H-indole .


Molecular Structure Analysis

The InChI code for 1-(6-Chloro-1H-indol-1-yl)ethanone is 1S/C10H8ClNO/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-6H,1H3 . This indicates that the compound contains a chlorine atom attached to the 6th carbon of the indole ring, and an acetyl group attached to the nitrogen of the indole ring .


Physical And Chemical Properties Analysis

1-(6-Chloro-1H-indol-1-yl)ethanone is stored at refrigerated temperatures .

Future Directions

The future directions for research on 1-(6-Chloro-1H-indol-1-yl)ethanone and similar compounds could involve further exploration of their biological activities. Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

1-(6-chloroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOAGEFMMQXFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-1H-indol-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloro-1H-indol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(6-Chloro-1H-indol-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(6-Chloro-1H-indol-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(6-Chloro-1H-indol-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(6-Chloro-1H-indol-1-yl)ethanone
Reactant of Route 6
1-(6-Chloro-1H-indol-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.